molecular formula C15H19ClN4O2S B12119565 4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide

4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide

Cat. No.: B12119565
M. Wt: 354.9 g/mol
InChI Key: BYGXNXXFQBKJJW-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazoloazepine derivatives. This compound is characterized by its unique structure, which includes a triazoloazepine ring fused with a benzene sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloazepine ring and subsequent functionalization to introduce the sulfonamide group. Common reagents used in these reactions include anhydrous potassium carbonate, dimethylformamide (DMF), and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide include other triazoloazepine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazoloazepine ring with a benzene sulfonamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C15H19ClN4O2S

Molecular Weight

354.9 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)benzenesulfonamide

InChI

InChI=1S/C15H19ClN4O2S/c1-19(2)23(21,22)11-7-8-13(16)12(10-11)15-18-17-14-6-4-3-5-9-20(14)15/h7-8,10H,3-6,9H2,1-2H3

InChI Key

BYGXNXXFQBKJJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C2=NN=C3N2CCCCC3

Origin of Product

United States

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